molecular formula C15H22N2O B163434 Normethyl Fentanyl CAS No. 33794-42-2

Normethyl Fentanyl

Cat. No. B163434
CAS RN: 33794-42-2
M. Wt: 246.35 g/mol
InChI Key: REORAZISQPSCHR-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Normethyl Fentanyl, also known as N-Methylfentanyl, is a monocarboxylic acid amide resulting from the formal condensation of the aryl amino group of 1-methyl-N-phenylpiperidin-4-amine with propanoic acid . It is a member of piperidines and a monocarboxylic acid amide .


Synthesis Analysis

The synthesis of fentanyl and its analogs involves high-yielding transformations leading to these powerful analgesics . The general three-step strategy produced a panel of four fentanyls in excellent yields (73–78%) along with their more commonly encountered hydrochloride and citric acid salts . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .


Molecular Structure Analysis

The molecular structure of fentanyl and its analogs has been studied extensively . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .


Chemical Reactions Analysis

The one-step breakdown and derivatization of a panel of nine fentanyls to yield uniquely tagged products that can be detected by Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) is presented . The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane .


Physical And Chemical Properties Analysis

Fentanyl is highly lipophilic, lending itself to rapid absorption by highly perfused tissues (including the brain) before redistributing from these tissues to muscle and fat . Fentanyl is eliminated primarily by metabolism and urinary excretion of metabolites (norfentanyl and other minor metabolites) .

Scientific Research Applications

Pharmacogenomics and Fentanyl Toxicity

Pharmacogenomics studies the genetic contributions to drug action and toxicity. A study explored how genetic variants, specifically cytochrome P450 (CYP) 3A41B and 3A53, affect fentanyl metabolism, potentially impacting its toxicity. This research offers insight into the genetic factors influencing fentanyl's pharmacokinetics and toxicity, contributing to the field of personalized medicine (Jin et al., 2005).

Fentanyl in Neonatal Analgesia

A study on newborn pigs examined the impact of intravenous fentanyl on the cerebellum, highlighting its importance in neurodevelopmental research. This research contributes to understanding the effects of opioids like fentanyl on early brain development in neonates (Sabir et al., 2018).

Fentanyl Detection Technologies

A study developed an electrochemical sensor for detecting fentanyl, using a modified screen-printed carbon electrode with metal–organic framework (MOF). This advancement in detection methods is crucial for monitoring and managing fentanyl in medical and forensic contexts (Naghian et al., 2020).

Transdermal Fentanyl Applications

Transdermal delivery systems for fentanyl have been explored for their pharmacological properties and efficacy in pain control. These systems highlight the drug's potential for chronic pain management, offering an alternative route of administration (Jeal & Benfield, 1997).

Fentanyl Formulations for Pain Management

Different formulations of fentanyl have been studied for their suitability in various clinical settings. These include transdermal, transmucosal, and intranasal routes, each offering unique pharmacokinetic profiles and clinical applications (Grape et al., 2012).

Pharmacokinetics of Fentanyl and Derivatives

A comprehensive review of fentanyl's pharmacokinetics and its newer derivatives provides insights into their clinical application, duration of action, and metabolism. Understanding these aspects is crucial for effective pain management and anesthesia (Mather, 1983).

Safety And Hazards

Fentanyl and its analogs pose a potential hazard to healthcare personnel who could come into contact with these drugs in the course of their work . Skin contact is also a potential exposure route, but is not likely to lead to overdose unless exposures are to liquid or to a powder over an extended period of time .

Future Directions

The arrival of inexpensive and mass-produced synthetic opioids, such as fentanyl, to parts of North America and Europe may signal the beginning of the end of heroin’s dominance . Violence and corruption may decline but opioid related mortality and morbidity, as well as property crime, are likely to rise .

properties

IUPAC Name

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-10-16-11-12(14)2/h4-8,12,14,16H,3,9-11H2,1-2H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REORAZISQPSCHR-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCNCC1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@H]1CCNC[C@H]1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037330
Record name (+/-)-cis-3-Methyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide

CAS RN

33794-42-2
Record name (+/-)-cis-3-Methyl norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Normethyl Fentanyl
Reactant of Route 2
Normethyl Fentanyl
Reactant of Route 3
Normethyl Fentanyl
Reactant of Route 4
Normethyl Fentanyl
Reactant of Route 5
Normethyl Fentanyl
Reactant of Route 6
Normethyl Fentanyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.